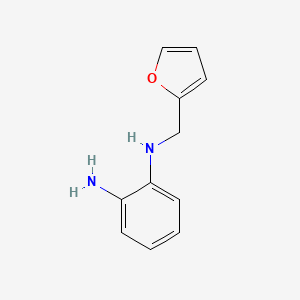

N-(2-furanylmethyl)-1,2-benzenediamine

Descripción

N-(2-Furanylmethyl)-1,2-benzenediamine is a substituted aromatic diamine featuring a furanylmethyl group attached to one of the amine nitrogens of 1,2-benzenediamine. Substituted 1,2-benzenediamines are pivotal in organic synthesis, catalysis, and bioactive molecule development due to their chelating ability and redox activity .

Propiedades

Fórmula molecular |

C11H12N2O |

|---|---|

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

2-N-(furan-2-ylmethyl)benzene-1,2-diamine |

InChI |

InChI=1S/C11H12N2O/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2 |

Clave InChI |

BVNSOWGILSPIQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)N)NCC2=CC=CO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the benzenediamine backbone significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Key Observations :

- Bulky substituents (e.g., pyrrolidinyl ethyl in ) reduce solubility but enhance steric effects in catalysis.

Catalytic Activity:

- N,O-Bidentate Directing Groups : Analogous to , the furanylmethyl group may act as a directing group in metal-catalyzed C–H functionalization, though its efficacy compared to hydroxyl or carbonyl groups requires investigation .

- Ligand Design : Bulky substituents (e.g., tert-butyl in ) improve thermal stability in metal complexes, whereas furanylmethyl’s electron-rich nature might enhance electron donation in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.